![molecular formula C18H12N2O B3122195 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 300843-87-2](/img/structure/B3122195.png)
3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Overview
Description
Pyridazinones are heterocyclic compounds that contain two adjacent nitrogen atoms . They have been found to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . Pyridazinone is a derivative of pyridazine, which was initially exploited in search of cardiovascular drugs and for its use in agrochemicals .
Synthesis Analysis
The synthesis of pyridazinones often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles .Molecular Structure Analysis
Pyridazinones have a six-membered ring structure with nitrogen atoms at positions 1 and 2, along with a keto functionality . The structure of pyridazinones can be modified by substituting different groups at various positions on the ring, which can result in compounds with diverse pharmacological activities .Chemical Reactions Analysis
The chemical reactions involving pyridazinones can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazinones can vary widely depending on the specific compound. For example, some pyridazinones are solids at room temperature, while others are liquids .Scientific Research Applications
Anti-Inflammatory Properties
Compounds with a structure similar to 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one have exhibited anti-inflammatory properties. For instance, derivatives of 6-arylpyridazinone antihypertensives with a rigid framework corresponding to a 4,4a-dihydro-5H-indeno[1,2-c]-3-pyridazinonic structure exhibited notable antiinflammatory characteristics, even though they lacked antihypertensive activity (Cignarella et al., 1978). Another study demonstrated that 5H-indeno[1,2-c]pyridazine derivatives retained anti-inflammatory activity and showed enhanced analgesic and antipyretic properties compared to acetylsalicylic acid (Loriga et al., 1979).
Monoamine Oxidase Inhibition
5H-indeno[1,2-c]pyridazin-5-one derivatives have been studied as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. These compounds showed preferential inhibition of MAO-B, with some displaying high inhibitory activities. Substituting the central heterocycle in these compounds significantly influences their MAO-inhibiting properties (Reniers et al., 2011), (Kneubühler et al., 1995).
Cardiotonic and Vasodilator Activities
Research has also explored the cardiotonic and vasodilator activities of compounds like this compound. N-substituted 3H-indeno[1,2-c]pyridazinones, which are structurally similar, have shown potent positive inotropic (cardiotonic) activity, comparable to other phenylpyridazinones (Sircar et al., 1986). Another study on 7-substituted-4,4a-dihydro-4a-methyl-5H-indeno[1,2-c]pyridazin-3[2H]-ones revealed insights into their inhibitory activity on phosphodiesterase (PDE III), inotropic, and vasodilator potencies (Bakewell et al., 1990).
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets, including enzymes like acetylcholinesterase (AChE) .
Mode of Action
Pyridazinone derivatives are known to exhibit antihypertensive activity by virtue of their vasorelaxant property . This suggests that the compound may interact with its targets to induce relaxation of blood vessels, thereby reducing blood pressure.
Biochemical Pathways
These could potentially include pathways related to cardiovascular function, given the antihypertensive activity of these compounds .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that the compound may have potential antihypertensive effects . This suggests that it could potentially lead to a reduction in blood pressure at the cellular level.
Safety and Hazards
Future Directions
Given the wide range of pharmacological activities exhibited by pyridazinones, these compounds are likely to continue to be a focus of research in medicinal chemistry . Future research may involve the synthesis of new pyridazinone derivatives and the investigation of their pharmacological activities.
Biochemical Analysis
Biochemical Properties
3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one, as a pyridazinone derivative, has been associated with a broad spectrum of activities . It has been reported to interact with various enzymes, proteins, and other biomolecules . For instance, pyridazinone derivatives have been found to exhibit antihypertensive activity by virtue of their vasorelaxant property .
Cellular Effects
Pyridazinone derivatives have been reported to influence cell function through various mechanisms . For example, they have been found to exhibit antihypertensive activity, which could potentially influence cell signaling pathways .
Molecular Mechanism
Pyridazinone derivatives have been reported to exert their effects at the molecular level through various mechanisms . For instance, they have been found to exhibit antihypertensive activity through their vasorelaxant property .
properties
IUPAC Name |
3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c1-11-6-8-12(9-7-11)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHVHASAWMAMQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227635 | |
Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
300843-87-2 | |
Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300843-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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